N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-28-14-5-3-13(4-6-14)26-19-18(24-25-26)20(22-10-21-19)31-9-17(27)23-12-2-7-15-16(8-12)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLMGTKJIIQESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the triazolopyrimidine core: This involves the cyclization of suitable precursors under specific conditions, often using catalysts such as palladium.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the triazolopyrimidine core and the methoxyphenyl group, often using thiol-based reagents and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Functional Groups
The presence of multiple functional groups in the compound enhances its potential interactions with biological systems. Notable functional groups include:
- Benzodioxole : Known for its antioxidant properties.
- Triazolo-pyrimidine : Associated with various pharmacological activities.
- Acetamide : Commonly involved in drug design for its ability to modulate biological activity.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that suggest various pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The benzodioxole moiety may contribute to this activity through interaction with microbial enzymes.
- Anticancer Properties : Research has shown that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation. The specific interactions of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide with cancer-related targets are under exploration.
Biochemical Applications
The compound's ability to interact with biological targets makes it a candidate for further biochemical studies:
- Enzyme Inhibition : Studies suggest that compounds containing sulfanyl groups can act as enzyme inhibitors. Investigating the inhibition mechanism on specific enzymes could reveal its potential as a therapeutic agent.
- Receptor Modulation : The compound may modulate receptor activities due to its structural diversity. Further research is needed to elucidate these interactions and their implications for drug development.
Synthetic Applications
In synthetic chemistry, this compound serves as an intermediate or reagent for the development of other complex molecules:
- Organic Synthesis : It can be utilized in multi-step organic reactions to create novel compounds with desired biological activities.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxole showed significant antimicrobial activity against various bacterial strains. The study indicated that modifications in the side chains of benzodioxole could enhance activity levels. This compound was included in preliminary screening due to its structural similarity to active compounds.
Case Study 2: Anticancer Research
Another research effort focused on triazolo-pyrimidine derivatives demonstrated promising results in inhibiting tumor growth in vitro. The study highlighted the significance of the triazole ring in binding affinity to cancer cell receptors. This compound was synthesized as part of this investigation to evaluate its efficacy against specific cancer lines.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxole moiety, a triazole-pyrimidine core, and a sulfanyl group. The molecular formula is with a molecular weight of 432.48 g/mol. The InChI representation is as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. One notable study showed that the compound induced apoptosis in colon cancer cells (HT-29), primarily through the mitochondrial apoptotic pathway. This was evidenced by the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins such as Bcl2, leading to caspase activation and cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 6.587 | Mitochondrial pathway (Bax/Bcl2 ratio increase) |
| HCT116 | 11.10 | Apoptosis induction via caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated that it possesses moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis.
- Signal Transduction : The alteration in signaling pathways related to cell survival and death is crucial for its anticancer effects.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Study on Antiproliferative Effects : This study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in vivo .
- Mechanistic Insights : Another research paper provided insights into the mechanistic aspects by demonstrating how the compound modulates apoptosis-related proteins in cancer cells .
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis typically involves sequential steps:
Core Formation : Construct the triazolo[4,5-d]pyrimidine core via cyclization of precursor pyrimidine derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C).
Sulfanylation : Introduce the sulfanyl group using thiourea or thiol reagents in the presence of a base (e.g., K₂CO₃) at 60–80°C.
Acetamide Coupling : React with N-(2H-1,3-benzodioxol-5-yl)acetamide via nucleophilic substitution, using coupling agents like EDCI/HOBt in dichloromethane.
Optimization Strategies :
- Monitor reaction progress with TLC or HPLC to minimize side products .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive groups .
What analytical techniques are most effective for structural characterization?
Basic Research Question
Methodological Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm connectivity of benzodioxole, triazolo-pyrimidine, and acetamide moieties | DMSO-d₆ solvent; δ 6.8–7.5 ppm (aromatic protons) |
| HPLC-MS | Assess purity (>95%) and molecular ion [M+H]⁺ | C18 column, acetonitrile/water + 0.1% formic acid |
| FT-IR | Identify functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) | KBr pellet method |
How can researchers identify potential biological targets for this compound?
Advanced Research Question
Methodological Answer:
Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high affinity for triazolo-pyrimidine scaffolds, such as kinases or GPCRs .
In Vitro Assays :
- Enzyme Inhibition : Test against purified enzymes (e.g., COX-2, EGFR) at varying concentrations (IC₅₀ determination).
- Cellular Uptake : Use fluorescent analogs or radiolabeled compounds to track intracellular localization .
What strategies guide structure-activity relationship (SAR) studies for analogs?
Advanced Research Question
Methodological Answer:
Key Modifications :
| Position | Substituent | Impact on Activity |
|---|---|---|
| 4-Methoxyphenyl | Replace with electron-withdrawing groups (e.g., -NO₂) | May enhance binding to hydrophobic pockets |
| Benzodioxole | Substitute with bioisosteres (e.g., benzofuran) | Alters metabolic stability |
| Synthetic Workflow : |
- Use parallel synthesis to generate libraries of analogs.
- Validate SAR with dose-response curves (e.g., EC₅₀ in cell-based assays) .
How can solubility and stability be assessed under physiological conditions?
Basic Research Question
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Use UV-Vis spectroscopy for quantification .
- Stability :
- Chemical Stability : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) .
How should researchers address contradictions in bioactivity data across studies?
Advanced Research Question
Methodological Answer:
Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols .
Control Variables :
- Standardize compound purity (e.g., ≥95% by HPLC).
- Validate target expression levels (Western blot/qPCR) .
Meta-Analysis : Compare data with structurally related compounds (e.g., triazolo-pyridazine derivatives) to identify trends .
What challenges arise during scale-up from lab to pilot plant?
Advanced Research Question
Methodological Answer:
- Reaction Scaling : Transition from batch to continuous flow reactors for exothermic steps (e.g., sulfanylation) to improve heat dissipation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
What computational tools elucidate mechanistic pathways?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS/AMBER). Analyze binding free energy with MM-PBSA .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .
How to validate analytical methods for quantifying the compound in biological matrices?
Basic Research Question
Methodological Answer:
| Parameter | Validation Criteria |
|---|---|
| Linearity | R² ≥ 0.99 over 1–100 µg/mL |
| Accuracy | Recovery 85–115% (spiked plasma samples) |
| Precision | RSD ≤ 5% (intra-day/inter-day) |
| Method : LC-MS/MS with deuterated internal standards . |
What preclinical models evaluate in vivo toxicity?
Advanced Research Question
Methodological Answer:
Acute Toxicity : Single-dose study in rodents (OECD 423); monitor organ histopathology .
Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
Pharmacokinetics : Plasma half-life (t₁/₂) and clearance in Sprague-Dawley rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
